molecular formula C6H5GdO7 B8500839 Gadolinium citrate CAS No. 3088-53-7

Gadolinium citrate

Cat. No.: B8500839
CAS No.: 3088-53-7
M. Wt: 346.3 g/mol
InChI Key: CHXZBTADZOSKRR-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadolinium citrate is a useful research compound. Its molecular formula is C6H5GdO7 and its molecular weight is 346.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medical Imaging Applications

1.1 MRI Contrast Agent
Gadolinium citrate is primarily used as a contrast agent in MRI due to its strong paramagnetic properties. These properties enhance the quality of images by altering the magnetic properties of nearby water molecules, thereby improving the visualization of tissues and blood vessels. The use of gadolinium-based contrast agents (GBCA) has revolutionized the diagnosis of various conditions, including neurological disorders, tumors, and cardiovascular diseases .

1.2 Encapsulation in Nanoparticles
Recent research has focused on encapsulating this compound within silica nanoparticles to mitigate potential toxicity associated with free gadolinium ions. A study demonstrated the synthesis of this compound encapsulated by silica nanoparticles (Gd-citrate@SiO2-NPs), which showed an encapsulation efficiency of 75.24%. This method not only enhances the safety profile but also maintains the functionality of gadolinium as a contrast agent . The nanoparticle size was found to be approximately 79.3 nm, making it suitable for biomedical applications.

Safety and Toxicity Considerations

2.1 Safety Profile
this compound is generally considered safe when used appropriately as a contrast agent. However, concerns regarding nephrotoxicity and the potential for nephrogenic systemic fibrosis have been raised in patients with compromised renal function . The encapsulation approach aims to reduce these risks by preventing the release of toxic gadolinium ions into the bloodstream.

2.2 Research Findings on Toxicity
A comprehensive review highlighted that while gadolinium is effective for imaging, its accumulation in tissues poses risks. Studies have shown that gadolinium can act as an emerging microcontaminant in water resources, raising environmental concerns about its disposal and biocompatibility . Ongoing research is focused on understanding the mechanisms of toxicity associated with gadolinium-based contrast agents to improve safety protocols .

Emerging Research and Developments

3.1 Novel Formulations
Innovative formulations of this compound are being developed to enhance imaging capabilities further. For instance, solid lipid nanoparticles and polymeric nanoparticles loaded with gadolinium complexes are being explored for their biocompatibility and effectiveness as molecular MRI contrast agents . These advancements aim to improve diagnostic accuracy while minimizing adverse effects.

3.2 Applications Beyond Imaging
Beyond MRI, gadolinium compounds are being investigated for their potential applications in radiation therapy and dosimetry. Gadolinium's high neutron capture cross-section makes it suitable for enhancing the sensitivity of electron spin resonance dosimeters used in radiation detection . This application highlights the versatility of gadolinium compounds in both medical and environmental contexts.

Properties

CAS No.

3088-53-7

Molecular Formula

C6H5GdO7

Molecular Weight

346.3 g/mol

IUPAC Name

gadolinium(3+);2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.Gd/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3

InChI Key

CHXZBTADZOSKRR-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Gd+3]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thousands of Gadolinium ions may be incorporated onto silica nanoparticles surface via coordination with EDTA chelators presented on EDTA-SiO2 particle surface. Gadolinium Citrate solution was prepared in 10 mM Et3NHOAc (pH 7.0 with 0.15M NaCl) as mentioned: 0.6 M GdCl3 aqueous solution and 0.6 M sodium citrate solution were mixed in 1:1 volume ratio. Brief vortex of the mixture afforded 0.3 M Gadolinium Citrate solution. To a 20 mL scintillation vial equipped with a Teflon-coated stir bar was added 5 mL 10 mM Et3NHOAc (pH 7.0 with 0.15M NaCl) buffer and 1.67 mL of 0.3 M Gadolinium Citrate solution. Then 5 mL of EDTA-SiO2 (0.6% EDTA-SiO2 in deionized H2O by wt %) was added to the reaction mixture. The solution was stirred under room temperature for 18 hours. Reaction mixture stayed clear. The Gd solution was purified by dialyzing against DI H2O overnight in a SnakeSkin (10,000 MWCO) dialysis tube. Dialyzed solution was recovered and stored at room temperature on shelf. No sign of aggregation was observed (based on DLS) after at least one month.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
GdCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.